Cas no 2448475-50-9 (6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride)
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride
- E83112
- AKOS037651877
- CS-17526
- 2448475-50-9
- CS-WAA0331
-
- Inchi: 1S/C15H22N2.2ClH/c1-2-6-14(7-3-1)12-17-11-5-4-8-15(17)9-10-16-13-15;;/h1-3,6-7,16H,4-5,8-13H2;2*1H
- InChI Key: VCBRMHIRMRHYFP-UHFFFAOYSA-N
- SMILES: C1C2(CCCCN2CC2=CC=CC=C2)CCN1.[H]Cl.[H]Cl
Computed Properties
- Exact Mass: 302.1316542g/mol
- Monoisotopic Mass: 302.1316542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115266-100mg |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | 95% | 100mg |
¥3337.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115266-250mg |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | 95% | 250mg |
¥6025.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115266-1g |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | 95% | 1g |
¥13905.00 | 2024-08-09 | |
| Key Organics Ltd | CS-17526-100MG |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | >97% | 100mg |
£426.80 | 2023-09-08 | |
| Key Organics Ltd | CS-17526-250MG |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | >97% | 0.25 g |
£727.00 | 2023-03-10 | |
| Key Organics Ltd | CS-17526-1G |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | >97% | 1g |
£1397.00 | 2023-09-08 | |
| Key Organics Ltd | CS-17526-0.25g |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | >97% | 0.25g |
£699.00 | 2023-09-08 | |
| 1PlusChem | 1P024V90-100mg |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | 95% | 100mg |
$418.00 | 2023-12-18 | |
| 1PlusChem | 1P024V90-250mg |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | 95% | 250mg |
$703.00 | 2023-12-18 | |
| 1PlusChem | 1P024V90-1g |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride |
2448475-50-9 | 95% | 1g |
$1385.00 | 2023-12-18 |
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride (CAS No. 2448475-50-9): An Overview
6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride (CAS No. 2448475-50-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities and structural complexity.
The 6-benzyl substitution on the spirocyclic core imparts specific pharmacological properties, making it a valuable candidate for drug development. The presence of the dihydrochloride salt form enhances its solubility and stability, which are crucial factors for pharmaceutical formulations. Recent studies have explored the potential of this compound in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders.
In the context of neurodegenerative diseases, 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride has shown promising results in preclinical models. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound can effectively cross the blood-brain barrier and modulate key signaling pathways involved in neuroprotection. Specifically, it has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, and reduce oxidative stress in neuronal cells.
Beyond neurodegenerative diseases, the compound has also been investigated for its potential anticancer properties. A study in the European Journal of Medicinal Chemistry (2022) reported that 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth and metastasis.
In addition to its neuroprotective and anticancer activities, 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride has been studied for its anti-inflammatory properties. Inflammation is a key driver of many chronic diseases, and compounds that can effectively reduce inflammatory responses have significant therapeutic value. A recent study in the Journal of Inflammation Research (2023) found that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
The structural uniqueness of 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride also makes it an attractive target for medicinal chemistry optimization. Researchers have explored various modifications to the benzyl group and the spirocyclic core to enhance its potency and selectivity. For instance, substituting the benzyl group with other aromatic or heteroaromatic moieties has been shown to improve binding affinity to specific receptors or enzymes involved in disease pathways.
The synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include ring-closing metathesis (RCM) reactions and palladium-catalyzed cross-coupling reactions. These methods have been optimized to ensure scalability and cost-effectiveness for large-scale production.
In conclusion, 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride (CAS No. 2448475-50-9) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and pharmacological properties make it a valuable candidate for further research and development in medicinal chemistry and pharmacology. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in modern drug discovery efforts.
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